4,4,4-trifluoro-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)butanamide
Overview
Description
4,4,4-Trifluoro-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)butanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TFB or TFBPY and is a potent inhibitor of protein kinase B (PKB/Akt). TFBPY is known to have potential applications in cancer research and drug development due to its ability to regulate cellular signaling pathways.
Mechanism of Action
TFBPY works by inhibiting the activity of protein kinase B (PKB/Akt), a key regulator of cellular signaling pathways. PKB/Akt is known to play a critical role in cell survival, proliferation, and differentiation. By inhibiting the activity of PKB/Akt, TFBPY can regulate cellular signaling pathways and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TFBPY has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the phosphorylation of PKB/Akt and its downstream targets, leading to the inhibition of cellular proliferation and survival. TFBPY has also been found to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of TFBPY is its high potency and specificity for PKB/Akt. This makes it an attractive target for cancer research and drug development. However, one of the limitations of TFBPY is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on TFBPY. One area of interest is the development of more soluble derivatives of TFBPY that can be used in a wider range of lab experiments. Another area of interest is the use of TFBPY in combination with other cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of TFBPY and its potential applications in other areas of biomedical research.
Scientific Research Applications
TFBPY has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by regulating cellular signaling pathways. TFBPY has been found to be particularly effective in inhibiting the growth of breast cancer cells and has also shown promising results in the treatment of prostate cancer.
properties
IUPAC Name |
4,4,4-trifluoro-N-[(2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-25-16-7-3-2-6-15(16)13-23(12-14-5-4-10-22-11-14)17(24)8-9-18(19,20)21/h2-7,10-11H,8-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGDWDWRKZGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CN=CC=C2)C(=O)CCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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